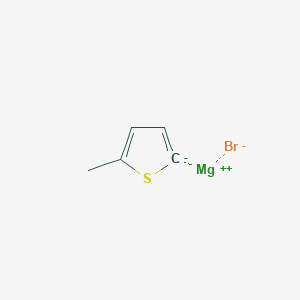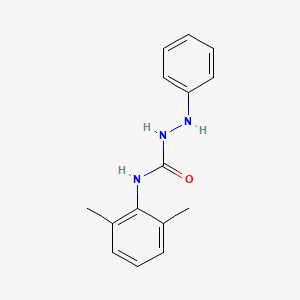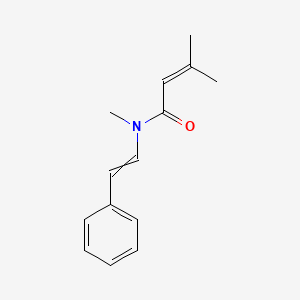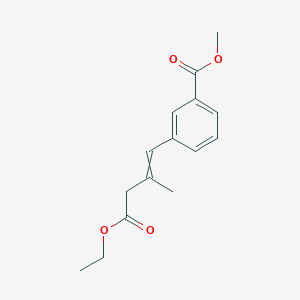![molecular formula C18H17F3 B12550620 1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene CAS No. 821799-40-0](/img/structure/B12550620.png)
1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene is an organofluorine compound characterized by the presence of trifluoromethyl groups. Organofluorides are known for their high lipophilicity, improved metabolic stability, and enhanced bioactivity compared to their parent molecules
Méthodes De Préparation
The synthesis of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene involves several steps. One common method includes the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another approach involves fluorinating 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane in the presence of a catalyst . These methods highlight the importance of fluorination reactions in the synthesis of trifluoromethylated compounds.
Analyse Des Réactions Chimiques
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in the development of fluorinated drugs.
Medicine: Its high lipophilicity and metabolic stability enhance its potential as a drug candidate.
Industry: The compound is used in the production of functional materials, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trifluoromethyl groups also increase the compound’s metabolic stability, reducing its degradation and prolonging its activity .
Comparaison Avec Des Composés Similaires
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene can be compared with other trifluoromethylated compounds such as:
Perfluoroisobutene: Known for its strong electrophilic properties and use in industrial applications.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Used in the synthesis of fluorinated polymers and as a reagent in organic synthesis.
The uniqueness of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene lies in its specific structure, which provides a balance of high lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical research.
Propriétés
Numéro CAS |
821799-40-0 |
|---|---|
Formule moléculaire |
C18H17F3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
[3-phenyl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C18H17F3/c1-2-17(18(19,20)21,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h2-12H,1,13-14H2 |
Clé InChI |
VNUNHKWMIWIUBF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)


![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)

![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)


![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
